Home > Products > Screening Compounds P41239 > Beta-Amyloid (1-41)
Beta-Amyloid (1-41) -

Beta-Amyloid (1-41)

Catalog Number: EVT-247369
CAS Number:
Molecular Formula:
Molecular Weight: 4443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid (1-41) is derived from the amyloid precursor protein, which is a transmembrane protein found in various tissues, including the brain. The cleavage of this protein by enzymes known as secretases leads to the production of different lengths of beta-amyloid peptides. The accumulation of these peptides, particularly Beta-Amyloid (1-41) and Beta-Amyloid (1-42), is linked to neurotoxic effects that contribute to neuronal death and cognitive decline.

Classification

Beta-Amyloid (1-41) can be classified as a neurotoxic peptide and falls under the category of amyloidogenic peptides. It is characterized by its aggregation propensity, leading to the formation of insoluble fibrils that disrupt cellular function.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-41) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.

Solid-phase peptide synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and length of the peptide.

Recombinant DNA technology involves inserting the gene coding for amyloid precursor protein into an expression system, such as bacteria or yeast, which then produces the peptide through natural cellular processes.

Technical Details

In solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups during each step. Once synthesis is complete, the protecting groups are removed, yielding the final product. The purity and yield can be assessed using high-performance liquid chromatography.

In recombinant methods, post-translational modifications may occur, which can affect the properties of the synthesized peptide. Purification techniques such as affinity chromatography or size-exclusion chromatography are often employed to isolate Beta-Amyloid (1-41) from other cellular components.

Molecular Structure Analysis

Structure

Beta-Amyloid (1-41) has a specific molecular structure characterized by its sequence of amino acids. The sequence includes hydrophobic residues that promote aggregation into fibrils.

Data

The molecular formula for Beta-Amyloid (1-41) is C201H313N45O61S, with a molecular weight of approximately 4330 Da. The three-dimensional structure reveals a tendency to form beta-sheet conformations, which are crucial for its aggregation behavior.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-41) undergoes several chemical reactions that contribute to its aggregation and toxicity:

  1. Aggregation: The primary reaction involves self-association into oligomers and fibrils through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Modification: Post-translational modifications can occur, including phosphorylation or oxidation, which may alter its aggregation propensity and neurotoxicity.

Technical Details

The kinetics of aggregation can be studied using techniques like Thioflavin T fluorescence assays or circular dichroism spectroscopy to monitor conformational changes during aggregation.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-41) exerts its neurotoxic effects involves several steps:

  1. Oligomer Formation: Initially, monomers aggregate into soluble oligomers.
  2. Fibril Formation: These oligomers further aggregate into insoluble fibrils.
  3. Neurotoxicity: Fibrils disrupt synaptic function and induce oxidative stress in neurons, leading to cell death.

Data

Studies have shown that even low concentrations of soluble oligomers can impair synaptic plasticity and trigger apoptotic pathways in neurons.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-41) is typically a white to off-white powder when lyophilized. It is soluble in water at physiological pH but tends to aggregate over time.

Chemical Properties

The peptide exhibits amphipathic properties due to its hydrophilic and hydrophobic regions, influencing its interaction with cell membranes and other proteins. Its stability can be affected by factors such as temperature, pH, and ionic strength.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are commonly used to characterize its structural properties and confirm identity.

Applications

Scientific Uses

Beta-Amyloid (1-41) has significant implications in scientific research:

  1. Alzheimer's Disease Research: It serves as a key biomarker for studying Alzheimer's disease pathogenesis.
  2. Drug Development: Researchers utilize this peptide in screening assays for potential therapeutic compounds aimed at inhibiting its aggregation or mitigating its neurotoxic effects.
  3. Model Systems: It is used in animal models to study disease mechanisms and test new treatments.
Pathogenesis and Pathological Role in Neurodegenerative Disorders

Beta-Amyloid (1-41) in Alzheimer’s Disease: Contributions to Amyloid Cascade Hypothesis

Beta-amyloid (Aβ)(1-41) plays a significant role in the amyloid cascade hypothesis of Alzheimer's disease (AD), which posits that Aβ accumulation initiates a pathological cascade leading to neurodegeneration. Aβ(1-41) is generated through sequential proteolytic cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. Unlike the more extensively studied Aβ(1-42), Aβ(1-41) exhibits intermediate aggregation kinetics, forming soluble oligomers and protofibrils that are neurotoxic even in the absence of mature fibrillar plaques [1] [7]. These soluble aggregates disrupt neuronal function by:

  • Inducing oxidative stress through reactive oxygen species (ROS) production, leading to lipid peroxidation and protein oxidation
  • Activating microglial inflammatory pathways via Toll-like receptors (TLR2, TLR4, TLR6)
  • Triggering synaptic toxicity through AMPA/NMDA receptor dysregulation

Aβ(1-41) oligomers demonstrate potent synaptotoxicity by binding to cellular prion protein (PrP^C) at neuronal membranes, initiating downstream signaling cascades that impair long-term potentiation (LTP) and promote dendritic spine collapse. This process occurs prior to plaque deposition, positioning Aβ(1-41) as a critical early mediator in AD pathogenesis [1] [2] [7].

Table 1: Pathological Effects of Aβ(1-41) in Alzheimer's Disease

MechanismBiological ConsequenceExperimental Evidence
Oligomer formationSoluble aggregate accumulationIncreased neurotoxicity in primary neuronal cultures
Oxidative stressProtein/lipid oxidationElevated 4-hydroxy-2-nonenal (HNE) in AD models
Microglial activationPro-inflammatory cytokine releaseIncreased TNF-α, IL-1β via TLR pathways
Synaptic dysfunctionAMPA/NMDA receptor internalizationReduced miniature excitatory postsynaptic currents

Comparative Analysis of Beta-Amyloid Isoforms: (1-40), (1-41), and (1-42) in Plaque Formation

Aβ isoforms exhibit distinct biophysical and pathological properties based on their C-terminal length:

  • Aβ(1-40): Predominant circulating form (90% of total Aβ), exhibits rapid clearance and lower aggregation propensity. Primarily associates with cerebral amyloid angiopathy (CAA) rather than parenchymal plaques [6] [7].

  • Aβ(1-41): Intermediate-length isoform displaying accelerated oligomerization compared to Aβ(1-40) but slower fibrillization than Aβ(1-42). Exhibits membrane poration properties that facilitate calcium dyshomeostasis. Constitutes 5-10% of total brain Aβ [6] [10].

  • Aβ(1-42): Most pathogenic plaque component due to two additional hydrophobic C-terminal residues. Forms stable β-sheet structures and nucleates plaque formation. Higher propensity for parenchymal deposition than vascular accumulation [6] [7].

The Aβ(1-42)/Aβ(1-41) ratio serves as a critical determinant of aggregation kinetics, with higher ratios promoting rapid amyloidogenesis. Aβ(1-41) co-aggregates with Aβ(1-42) in plaques but exhibits distinct molecular packing within amyloid fibrils, as revealed by solid-state NMR spectroscopy. This isoform-specific architecture influences plaque morphology and stability [6] [10].

Table 2: Biophysical Properties of Aβ Isoforms

ParameterAβ(1-40)Aβ(1-41)Aβ(1-42)
Relative abundance90%5-10%<5%
Aggregation rateLowIntermediateHigh
Primary deposition siteVascularVascular/ParenchymalParenchymal
Critical concentration for nucleation25-50 µM10-20 µM1-5 µM
Dominant aggregate speciesMonomers/trimersOligomers/protofibrilsProtofibrils/fibrils

Mechanisms of Beta-Amyloid (1-41)-Induced Neuronal Hyperexcitability and Synaptic Dysfunction

Aβ(1-41) exerts profound effects on neuronal excitability through multiple interconnected mechanisms:

Presynaptic Effects

At picomolar concentrations, Aβ(1-41) enhances glutamate release probability through presynaptic α7-nicotinic acetylcholine receptor (α7-nAChR) activation, leading to elevated intracellular calcium in synaptic terminals. This creates a positive feedback loop that increases network synchrony. However, at nanomolar concentrations typical of AD brains, Aβ(1-41) switches to presynaptic depression by reducing vesicle release probability [2] [5] [8].

Postsynaptic Effects

Aβ(1-41) oligomers bind to cellular prion protein (PrP^C) complexes at postsynaptic densities, triggering Fyn kinase activation and subsequent NMDA receptor phosphorylation. This leads to receptor internalization and impaired synaptic plasticity. Additionally, Aβ(1-41) disrupts homeostatic synaptic scaling by interfering with synaptic activity-regulated gene expression [5] [8].

Circuit-Level Dysregulation

Aβ(1-41) causes GABAergic interneuron dysfunction, particularly in parvalbumin-positive cells, reducing inhibitory tone and generating cortical hyperexcitability. This manifests as epileptiform activity in AD models and patients, with aberrant gamma oscillations preceding cognitive decline [5] [8].

Table 3: Electrophysiological Effects of Aβ(1-41)

TargetAcute EffectChronic EffectFunctional Consequence
α7-nAChRIncreased Ca²⁺ influxReceptor desensitizationEnhanced then reduced glutamate release
NMDA receptorsInitial potentiationInternalizationImpaired LTP and synaptic plasticity
GABAergic transmissionReduced IPSC frequencyInterneuron degenerationNetwork hyperexcitability
Voltage-gated channelsAltered inactivation kineticsPersistent sodium currentsNeuronal hyperexcitability

Role in Cerebral Amyloid Angiopathy and Vascular Dysregulation

Aβ(1-41) significantly contributes to cerebrovascular pathology through several distinct pathways:

Vascular Deposition Mechanisms

Aβ(1-41) exhibits preferential accumulation in leptomeningeal arteries and cortical arterioles due to its intermediate hydrophobicity and affinity for basement membrane components (laminin, collagen IV). This deposition occurs at the tunica media-adventitia interface, where it disrupts the intramural periarterial drainage (IPAD) pathway [4] [6] [9].

Blood-Brain Barrier Dysfunction

Circulating Aβ(1-41) derived from platelets (the primary peripheral source) binds to receptor for advanced glycation end products (RAGE) at the blood-brain barrier (BBB), promoting its transcytosis into the brain. Conversely, Aβ(1-41) impairs LRP1-mediated clearance from brain to blood, creating a self-reinforcing accumulation cycle. This disrupts tight junction proteins (claudin-5, occludin), increasing BBB permeability [4] [6].

Inflammatory Cerebral Amyloid Angiopathy

Aβ(1-41) triggers perivascular inflammation characterized by CD68+ macrophage and multinucleated giant cell infiltration, particularly in APOE ε4 carriers. This inflammatory response manifests clinically as amyloid-related imaging abnormalities (ARIA) with vasogenic edema during anti-Aβ immunotherapy [4] [9].

Liver-Brain Axis Interactions

The liver clears ~14% of circulating Aβ(1-41) via LRP1-mediated uptake in hepatocytes. Age-related decline in hepatic Aβ-degrading enzymes (cathepsin D, insulin-degrading enzyme) reduces peripheral clearance, contributing to cerebral amyloid burden. This establishes a peripheral sink hypothesis basis for therapeutic interventions [4].

Table 4: Vascular Pathology Spectrum Associated with Aβ(1-41)

Pathological ProcessAffected VesselsClinical ManifestationsHistopathological Features
Fibrillar CAALeptomeningeal/cortical arteriesLobar intracerebral hemorrhageCongo red-positive amyloid deposits
Dyshoric angiopathyCapillariesMicroinfarctsPerivascular amyloid star formation
Inflammatory CAAMedium-sized arteriolesEncephalopathy, seizuresPerivascular lymphocytic infiltrates
ARIAVenulesHeadaches, edema (MRI)Fibrinoid necrosis with IgG deposition

Compounds Mentioned

  • Beta-Amyloid (1-40)
  • Beta-Amyloid (1-41)
  • Beta-Amyloid (1-42)
  • Amyloid Precursor Protein (APP)
  • Phosphorylated Tau Protein

Properties

Product Name

Beta-Amyloid (1-41)

Molecular Weight

4443

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.